molecular formula C13H18N2 B102714 Dicarbine CAS No. 17411-19-7

Dicarbine

Cat. No. B102714
CAS RN: 17411-19-7
M. Wt: 202.3 g/mol
InChI Key: CYJQCYXRNNCURD-UHFFFAOYSA-N
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Description

Dicarbine Description and Analysis

Dicarbine, while not explicitly mentioned in the provided papers, is likely a reference to a class of compounds that include dicarba-closo-dodecarboranes, which are boron-rich clusters that have been incorporated into various metal complexes. These compounds have shown potential in medicinal applications, such as in Boron Neutron Capture Therapy (BNCT) and targeted drug development .

Synthesis Analysis

The synthesis of dicarba-closo-dodecarborane-containing complexes involves several strategies. The review in paper outlines the synthetic pathways for creating half-sandwich complexes with metals such as ruthenium, osmium, rhodium, and iridium. These methods include addition reactions on the metal center, B-H activation, transmetalation reactions, and the direct formation of metal-metal bonds. The synthesis of these complexes is crucial as it allows for the exploration of their potential in biological applications.

Molecular Structure Analysis

The molecular structure of dicarba-closo-dodecarborane complexes is diverse, with a wide variety of geometries and characteristics possible. The structure is influenced by the metal center and the ligands involved in the complex. For example, yttrium benzene dicarboxylates have been synthesized with one- and three-dimensional structures, indicating the versatility of carborane-containing compounds in forming different architectures .

Chemical Reactions Analysis

Dicarba-closo-dodecarborane complexes can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The review in paper discusses examples of addition reactions, B-H activation, and transmetalation reactions. These reactions are significant for modifying the complexes to target specific biological proteins or to enhance their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dicarba-closo-dodecarborane complexes are determined by their molecular structure and the metals involved. For instance, yttrium benzene dicarboxylates exhibit photoluminescence, which is a property that can be exploited in imaging and sensing applications . The luminescent properties show a bathochromic shift compared to the acids used in their synthesis and a hypsochromic shift relative to 1,10-phenanthroline, indicating the influence of the carborane structure on these properties.

Scientific Research Applications

Antiepileptic Drug Research

Dicarbine, as part of the carbamazepine family, has been studied for its effects on primary rat astrocyte cultures in antiepileptic drug research. The study focused on the biochemical modifications elicited by treatment with various anticonvulsants, including carbamazepine (CBZ), at different concentrations (Pavone & Cardile, 2003).

Medicinal Chemistry

The medicinal chemistry of dicarba-closo-dodecaboranes (carboranes), to which Dicarbine is related, has been extensively researched, particularly in the context of boron neutron capture therapy (BNCT) and the development of novel inorganic pharmaceuticals and biological probes. This research has involved the synthesis and testing of new BNCT agents and exploring the unique chemical and physical properties of carboranes (Valliant et al., 2002).

Radiation Damage Research

Dicarbamine, a compound related to Dicarbine, has been investigated for its hematoprotective effects in experimental radiogenic damage to the blood system. The study demonstrated that Dicarbamine significantly insured the safety of circulating red blood cells, prevented the development of severe post-radiation thrombocytopenia, reduced post-radiation leukocytopenia, and accelerated the recovery of peripheral blood leukocytes (IIa et al., 2013).

properties

IUPAC Name

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQCYXRNNCURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33162-17-3 (di-hydrochloride)
Record name Dicarbine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046193
Record name Dicarbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarbine

CAS RN

17411-19-7
Record name Dicarbine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17411-19-7
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Record name DICARBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
NA Avdulov, AV Eremenko, AV Val'dman - Bulletin of Experimental Biology …, 1985 - Springer
… The atypical neuroleptics dicarbine and azabutyrone were less active than the classical compounds, namely phenothiazine derivatives. In a concentration of 2 x 10 -6 M, imipramine, …
Number of citations: 1 link.springer.com
VG Granik, SY Ryabova, TV Golovko - SELECTED METHODS FOR …, 2002 - academia.edu
A significant number of pharmaceuticals is known to belong to polycyclic compounds that contain a fused indole moiety [1, 2]. The examples are neuroleptic Carbidine (Dicarbine …
Number of citations: 0 www.academia.edu
RS Alekseev, AV Kurkin, MA Yurovskaya - Chemistry of Heterocyclic …, 2012 - Springer
… This γ-carboline derivative was selected since it can serve as the starting compound for the preparation of aromatic analogs of well-known drugs, such as dicarbine and latrepirdine [5]. …
Number of citations: 19 link.springer.com
LM Andronova, NK Barkov - Drug and Alcohol Dependence, 1981 - Elsevier
… action of the substances studied we determined tan cx for each substances and then calculated the average tan 01 for the following groups: tranquillizers, neuroleptics (except dicarbine …
Number of citations: 3 www.sciencedirect.com
DW Osborne, J Musakhanian - Aaps Pharmscitech, 2018 - Springer
… Koprda (18) studied permeation in the rat skin of dicarbine (stobadine HCl) from TRC/W solutions at 1:1 and 2:1 ratio, with and without azone. The results summarized in Fig. 17 show …
Number of citations: 132 link.springer.com
SL McLeod, R Brignardello-Petersen, A Worster, J You… - Resuscitation, 2017 - Elsevier
Background Despite their wide use in the prehospital setting, randomized control trials (RCTs) have failed to demonstrate that any antiarrhythmic agent improves survival to hospital …
Number of citations: 25 www.sciencedirect.com
Y Marrero-Ponce, R Medina-Marrero, F Torrens… - Bioorganic & medicinal …, 2005 - Elsevier
The TOpological MOlecular COMputer Design (TOMOCOMD–CARDD) approach has been introduced for the classification and design of antimicrobial agents using computer-aided …
Number of citations: 100 www.sciencedirect.com
NJ Connors, A Alsakha, A Larocque… - The American Journal of …, 2019 - Elsevier
… ((amitriptyline adj2 perphenazine) or amperozide or aripiprazole or Asenapine or bromperidol or clothiapine or dapiprazole or dicarbine or dixyrazine or DN1417 or DN1417 or DuP-…
Number of citations: 16 www.sciencedirect.com
S Hägg, AK Jönsson, O Spigset - Expert opinion on drug safety, 2009 - Taylor & Francis
An increasing number of reports suggest a link between venous thromboembolism (VTE) and the use of antipsychotics. To better understand this association the available body of …
Number of citations: 102 www.tandfonline.com
S Quist - 2019 - fse.studenttheses.ub.rug.nl
Pembrolizumab is a promising immune checkpoint inhibitor engaging on the Programmed-Death-1(PD-1)-receptor. [1,2,3,4] A problem with pembrolizumab is the potential high budget …
Number of citations: 2 fse.studenttheses.ub.rug.nl

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